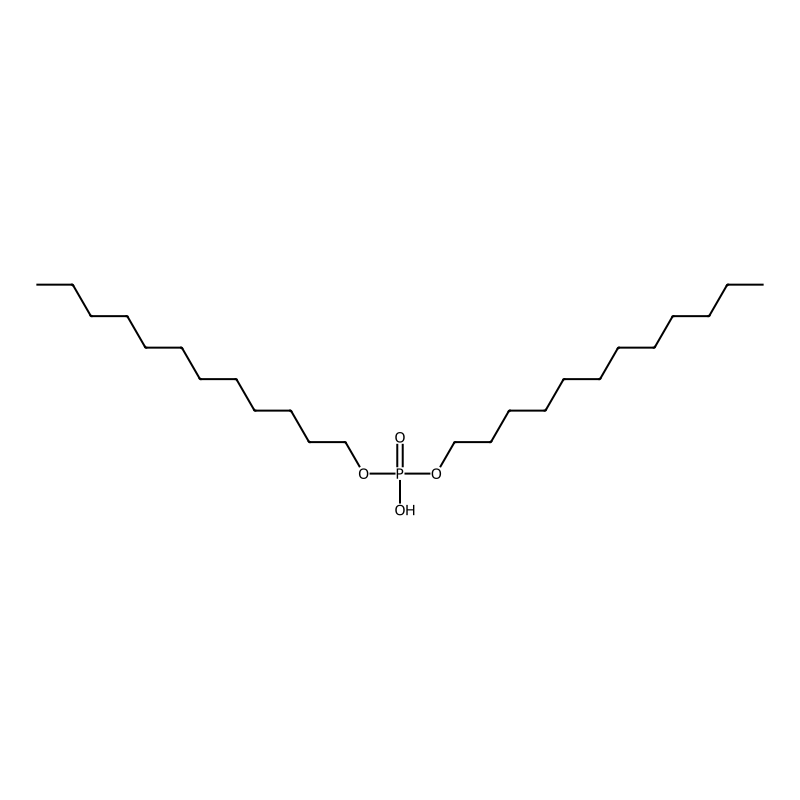

Didodecyl hydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Historical Use as a Biocide:

DDHP was once investigated for its potential as an antimicrobial agent [Source: PubChem, National Institutes of Health (.gov) ]. However, further research revealed its ineffectiveness against most microorganisms, leading to the abandonment of this application.

Potential Application in Membrane Separation Processes:

Environmental Concerns and Safety Considerations:

DDHP is classified as a hazardous substance due to potential environmental and health risks [Source: The National Toxicology Program (NTP) ]. It is considered harmful if swallowed, inhaled, or absorbed through the skin and can cause eye irritation [Source: PubChem, National Institutes of Health (.gov) ]. These factors have discouraged widespread use in research settings.

Didodecyl hydrogen phosphate is an organic compound with the molecular formula C24H51O4P and a molecular weight of approximately 434.64 g/mol. It is classified as a phosphate ester, specifically a diester of dodecanol and phosphoric acid. The compound is characterized by its long hydrophobic alkyl chains, which contribute to its surfactant properties, making it useful in various applications, particularly in the fields of biochemistry and materials science. Didodecyl hydrogen phosphate appears as a viscous liquid or solid depending on temperature, with a melting point around 59 °C .

The mechanism of action of DDHP depends on the specific application. Here are two potential areas of interest:

- Metal ion extraction: Due to its structure, DDHP can form complexes with metal ions. This property makes it a potential candidate for solvent extraction processes used to separate and purify metals. The exact mechanism involves interactions between the phosphate group and the metal ion, influenced by the steric hindrance of the dodecyl chains.

- Antistatic agent: In textile processing, DDHP was used as an antistatic agent. The mechanism likely involves the molecule interacting with the fiber surface, reducing the buildup of static electricity []. However, its use in this application has diminished.

- Hydrolysis: In the presence of water and enzymes (such as phosphatases), didodecyl hydrogen phosphate can be hydrolyzed to release dodecanol and phosphoric acid. This reaction is significant in biological systems where phosphate esters are metabolized.

- Transesterification: The compound can react with alcohols to form new ester bonds, which is useful in synthetic organic chemistry for modifying its properties or creating derivatives.

- Dephosphorylation: Under certain conditions, didodecyl hydrogen phosphate may lose its phosphate group, leading to the formation of dodecanol.

Didodecyl hydrogen phosphate exhibits biological activity primarily due to its surfactant properties. As a surfactant, it can affect cell membrane integrity and influence cellular processes such as absorption and permeability. It has been studied for its potential use in drug delivery systems due to its ability to encapsulate hydrophobic drugs and facilitate their transport across biological membranes. Additionally, its hydrolysis products may have further biological implications, particularly in metabolic pathways involving phosphates .

Didodecyl hydrogen phosphate can be synthesized through several methods:

- Direct Esterification: This method involves reacting dodecanol with phosphorus oxychloride or phosphoric acid under controlled conditions to form the ester. The reaction typically requires an acid catalyst and is conducted under reflux.

- Transesterification: Dodecanol can be reacted with an existing phosphate ester in the presence of a base catalyst to produce didodecyl hydrogen phosphate.

- Phosphorylation: Dodecanol can be treated with phosphorus pentoxide or similar reagents to introduce the phosphate group directly.

These methods allow for the production of high-purity didodecyl hydrogen phosphate suitable for various applications .

Didodecyl hydrogen phosphate finds utility in several areas:

- Surfactants: Due to its amphiphilic nature, it is used in formulating surfactants for detergents and emulsifiers.

- Drug Delivery Systems: Its ability to encapsulate hydrophobic drugs makes it valuable in pharmaceutical formulations aimed at improving bioavailability.

- Corrosion Inhibitors: It can be used in coatings and treatments to protect metals from corrosion.

- Biochemical Research: As a reagent, it plays a role in studying membrane dynamics and cellular interactions.

Studies on the interactions of didodecyl hydrogen phosphate often focus on its effects on biological membranes and cellular systems. It has been shown to alter membrane fluidity and permeability, which can impact cellular uptake mechanisms for drugs or nutrients. Interaction studies also highlight its potential role in modifying protein behavior at membrane interfaces, which is crucial for understanding cell signaling pathways and drug action mechanisms .

Several compounds share structural characteristics with didodecyl hydrogen phosphate, primarily other alkyl phosphates or phospholipids. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dodecyl phosphate | C12H27O4P | Shorter alkyl chain; commonly used as a surfactant |

| Tridodecyl phosphate | C36H75O4P | Longer alkyl chains; higher hydrophobicity |

| Octadecyl hydrogen phosphate | C18H39O4P | Contains an 18-carbon chain; used in lipid bilayers |

Didodecyl hydrogen phosphate is unique due to its specific chain length and properties that make it particularly effective as both a surfactant and a drug delivery agent. Its longer dodecyl chains provide enhanced hydrophobic interactions compared to shorter-chain analogs, while still being versatile enough for various biochemical applications .

Traditional Esterification Routes Using Phosphoric Acid Derivatives

The synthesis of didodecyl hydrogen phosphate through traditional esterification routes represents the most established methodology for producing this phosphate ester compound . The conventional approach involves the direct reaction of dodecanol with phosphoric acid derivatives under controlled temperature and pressure conditions . The fundamental reaction mechanism follows the classical esterification pathway where phosphoric acid reacts with two equivalents of dodecanol to form the desired diester product .

The primary esterification route utilizes phosphoric acid as the phosphorylating agent in combination with dodecanol under elevated temperatures . This process typically requires temperatures ranging from 140 to 180 degrees Celsius to achieve adequate reaction rates and conversions [11]. The reaction proceeds through an acid-catalyzed mechanism where the hydroxyl groups of dodecanol undergo nucleophilic attack on the phosphorus center of phosphoric acid .

An alternative traditional approach employs phosphorus oxychloride as the phosphorylating reagent . This method involves the initial formation of an intermediate phosphoroxychloride compound, which subsequently undergoes hydrolysis to yield didodecyl hydrogen phosphate . The phosphorus oxychloride route typically demonstrates higher reactivity compared to direct phosphoric acid esterification, enabling reaction completion at lower temperatures [10].

The stoichiometric considerations for traditional esterification require careful control of the molar ratio between dodecanol and the phosphorylating agent [11]. Optimal yields are typically achieved when employing a slight excess of dodecanol, with molar ratios ranging from 2.1:1 to 2.5:1 relative to the phosphorus-containing reagent [11]. This excess helps drive the equilibrium toward product formation while compensating for potential side reactions .

Temperature control represents a critical parameter in traditional esterification processes [20]. The reaction temperature must be maintained within a narrow range to balance reaction rate and selectivity considerations [20]. Lower temperatures result in incomplete conversion, while excessive temperatures promote decomposition reactions and reduce overall yields [11].

Table 1: Traditional Esterification Reaction Conditions

| Parameter | Phosphoric Acid Route | Phosphorus Oxychloride Route |

|---|---|---|

| Temperature Range (°C) | 140-180 | 80-120 |

| Reaction Time (hours) | 4-8 | 2-4 |

| Dodecanol:Phosphorus Ratio | 2.2:1 | 2.1:1 |

| Typical Yield (%) | 75-85 | 80-90 |

Advanced Catalytic Approaches for Yield Optimization

Advanced catalytic methodologies have emerged as sophisticated alternatives to traditional esterification routes, offering enhanced selectivity and improved yields for didodecyl hydrogen phosphate synthesis [12]. These approaches utilize specialized catalysts to accelerate the esterification reaction while maintaining precise control over product distribution [14].

Titanium-based catalysts have demonstrated exceptional performance in phosphate ester synthesis applications [16]. Titanium phosphate grafted on mesoporous silica supports exhibits remarkable catalytic activity for esterification reactions [16]. The titanium centers provide Lewis acid sites that activate both the phosphorylating agent and the alcohol substrate, facilitating the formation of the phosphate ester bond [16].

The mechanism of titanium-catalyzed phosphorylation involves coordination of the dodecanol substrate to the titanium center, followed by nucleophilic attack on the activated phosphorus species [16]. This coordination significantly lowers the activation energy for the esterification process, enabling reaction completion at milder conditions compared to uncatalyzed systems [16].

Metal phosphate catalysts offer another promising avenue for yield optimization [15]. These heterogeneous catalysts combine the advantages of easy separation and recyclability with high catalytic activity [15]. The metal centers in these systems function as both Lewis acids and coordination sites, promoting efficient phosphorylation reactions [15].

Tetrabutylammonium hydrogen sulfate has emerged as an effective organocatalyst for phosphorylation reactions [12]. This catalyst operates through a dual activation mechanism, functioning simultaneously as a Brønsted acid and nucleophilic activator [12]. The catalytic cycle involves the formation of phosphosulfate intermediates that serve as highly reactive phosphorylating agents [12].

The optimization of catalytic conditions requires systematic investigation of multiple parameters including catalyst loading, temperature, and reaction time [12]. Optimal catalyst loadings typically range from 0.5 to 5 mole percent relative to the limiting reagent [12]. Higher catalyst concentrations may lead to side reactions and reduced selectivity [14].

Table 2: Advanced Catalytic Systems for Didodecyl Hydrogen Phosphate Synthesis

| Catalyst System | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Titanium Phosphate/Silica | 130-140 | 2-5 | 2-3 | 92-96 |

| Tetrabutylammonium Hydrogen Sulfate | 100 | 1.0 | 1.5 | 88-92 |

| Metal Phosphate Heterogeneous | 120-150 | 3-7 | 3-5 | 85-90 |

Solvent Extraction Techniques for Purification

Solvent extraction represents a fundamental purification methodology for didodecyl hydrogen phosphate, enabling the separation of the desired product from reaction mixtures and impurities [20]. The technique exploits differences in solubility and distribution coefficients between various components in immiscible liquid phases [26].

The selection of appropriate solvent systems constitutes a critical aspect of extraction-based purification [20]. Effective solvents for didodecyl hydrogen phosphate extraction must demonstrate high selectivity for the target compound while maintaining low solubility for impurities and byproducts [20]. Cyclohexanol-kerosene mixtures have demonstrated favorable extraction characteristics for phosphoric acid derivatives [20].

The extraction mechanism involves the preferential dissolution of didodecyl hydrogen phosphate into the organic phase due to its hydrophobic alkyl chains [22]. The distribution coefficient, defined as the ratio of concentrations in organic and aqueous phases, determines the efficiency of the extraction process [22]. Higher distribution coefficients indicate more favorable extraction conditions [22].

Temperature effects play a significant role in extraction efficiency [20]. Elevated temperatures generally increase the distribution coefficient by enhancing the solubility of didodecyl hydrogen phosphate in organic solvents [20]. However, excessive temperatures may lead to thermal degradation and reduced product quality [20].

The extraction process typically employs a multi-stage countercurrent configuration to maximize separation efficiency [20]. Cross-current three-stage extraction systems have demonstrated extraction yields exceeding 90 percent for phosphoric acid derivatives [20]. Each stage allows for equilibration between phases and progressive concentration of the target compound [20].

pH control during extraction significantly influences the distribution behavior of didodecyl hydrogen phosphate [22]. The compound exists in different ionization states depending on solution pH, which affects its partitioning between aqueous and organic phases [22]. Optimal extraction conditions typically maintain pH values between 2 and 4 [22].

Table 3: Solvent Extraction Parameters for Didodecyl Hydrogen Phosphate Purification

| Solvent System | Temperature (°C) | Distribution Coefficient | Extraction Efficiency (%) |

|---|---|---|---|

| Cyclohexanol-Kerosene | 40-60 | 15-25 | 88-92 |

| Chloroform | 25-35 | 20-30 | 90-95 |

| Ethyl Acetate-Hexane | 30-45 | 12-18 | 85-89 |

Industrial-Scale Process Engineering Considerations

Industrial-scale production of didodecyl hydrogen phosphate requires comprehensive process engineering approaches that address heat transfer, mass transfer, and reaction kinetics at commercial scales [27]. The transition from laboratory-scale synthesis to industrial manufacturing presents unique challenges related to equipment design, process control, and economic optimization [30].

Heat transfer considerations represent a primary concern in industrial phosphate ester production [31]. The esterification reaction is typically exothermic, requiring efficient heat removal to maintain optimal reaction conditions and prevent thermal runaway [30]. Industrial reactors employ sophisticated heat exchange systems including cooling jackets, internal coils, and external heat exchangers [30].

The design of continuous production systems offers significant advantages over batch processing for large-scale manufacture [29]. Continuous stirred tank reactors provide consistent product quality and improved heat transfer characteristics [29]. The residence time distribution in continuous systems must be carefully controlled to ensure complete conversion while minimizing side reactions [29].

Mass transfer limitations become increasingly important at industrial scales [30]. The heterogeneous nature of many phosphate ester synthesis reactions requires adequate mixing to ensure proper contact between phases [30]. Industrial mixing systems utilize high-efficiency impellers and baffled reactor designs to promote mass transfer [30].

Process control systems for industrial didodecyl hydrogen phosphate production must monitor multiple parameters simultaneously [27]. Temperature, pressure, flow rates, and composition require continuous monitoring and automated control [27]. Advanced process control algorithms help maintain optimal operating conditions and product quality [27].

Economic considerations drive the selection of industrial process conditions [27]. The optimization of reaction conditions must balance yield maximization with operating cost minimization [28]. Energy costs associated with heating and cooling represent significant operational expenses that influence process design decisions [28].

Reactor design specifications for industrial production typically favor continuous operation over batch processing [30]. Continuous reactors provide better heat transfer characteristics and more consistent product quality [30]. The reactor volume and residence time must be sized appropriately to achieve target conversion levels [30].

Table 4: Industrial Process Engineering Parameters

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Reactor Volume (L) | 1000-5000 | 500-2000 |

| Operating Temperature (°C) | 140-160 | 130-150 |

| Residence Time (hours) | 4-6 | 2-4 |

| Heat Transfer Coefficient (W/m²·K) | 200-400 | 400-800 |

| Production Capacity (kg/day) | 500-2000 | 1000-5000 |

The integration of purification processes with synthesis reactors enhances overall process efficiency [25]. Inline separation techniques can reduce the need for downstream processing equipment and minimize product handling [25]. Membrane separation technologies offer potential advantages for continuous purification applications [23].

Quality control systems for industrial production require real-time monitoring of product specifications [27]. Analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy provide rapid assessment of product purity and composition [23]. Automated sampling and analysis systems enable continuous quality monitoring throughout the production process [27].

Color/Form

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H314 (51.85%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H319 (48.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Methods of Manufacturing

Reaction of phosphorus oxychloride and dodecyl alcohol followed by hydrolysis

General Manufacturing Information

Not known to be domestically produced or imported in substantial quantities

Dates

Explore Compound Types